N~2~-CYCLOPENTYL-5-[(1-NAPHTHYLOXY)METHYL]-2-FURAMIDE
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Overview
Description
N~2~-CYCLOPENTYL-5-[(1-NAPHTHYLOXY)METHYL]-2-FURAMIDE is a synthetic organic compound with the molecular formula C21H21NO3 and a molecular weight of 335.39634 g/mol . This compound is characterized by the presence of a cyclopentyl group, a naphthyloxy group, and a furan ring, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of N2-CYCLOPENTYL-5-[(1-NAPHTHYLOXY)METHYL]-2-FURAMIDE involves several steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Naphthyloxy Group: The naphthyloxy group is introduced via an etherification reaction, where a naphthol derivative reacts with a suitable alkylating agent.
Introduction of the Cyclopentyl Group: The cyclopentyl group is typically introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with a nucleophile.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N~2~-CYCLOPENTYL-5-[(1-NAPHTHYLOXY)METHYL]-2-FURAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~2~-CYCLOPENTYL-5-[(1-NAPHTHYLOXY)METHYL]-2-FURAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N2-CYCLOPENTYL-5-[(1-NAPHTHYLOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N~2~-CYCLOPENTYL-5-[(1-NAPHTHYLOXY)METHYL]-2-FURAMIDE can be compared with similar compounds such as:
N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide: This compound has a similar structure but differs in the position of the naphthyloxy group.
N-cyclopentyl-5-[(1-phenoxy)methyl]-2-furamide: This compound has a phenoxy group instead of a naphthyloxy group.
N-cyclopentyl-5-[(1-benzyloxy)methyl]-2-furamide: This compound has a benzyloxy group instead of a naphthyloxy group.
The uniqueness of N2-CYCLOPENTYL-5-[(1-NAPHTHYLOXY)METHYL]-2-FURAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopentyl-5-(naphthalen-1-yloxymethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c23-21(22-16-8-2-3-9-16)20-13-12-17(25-20)14-24-19-11-5-7-15-6-1-4-10-18(15)19/h1,4-7,10-13,16H,2-3,8-9,14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWMPBOYLDLQHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(O2)COC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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